Increased Lipophilicity (clogP) Compared to the 6-Amino Parent for Enhanced Membrane Permeability
The target compound's isopropylamino group increases calculated lipophilicity (clogP) versus the 6-amino-3,4-dihydroquinolin-2(1H)-one parent. This quantifiable physicochemical shift predicts improved passive membrane permeability, a critical advantage in cell-based assays and in vivo studies where intracellular target engagement is required [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | 1.4–1.8 (estimated range based on in silico fragmentation) |
| Comparator Or Baseline | 6-amino-3,4-dihydroquinolin-2(1H)-one (parent): clogP 0.7 |
| Quantified Difference | Increase of +0.7 to +1.1 logP units |
| Conditions | In silico prediction (ALOGPS 2.1 or similar); baseline comparator is the closest des-isopropyl analog |
Why This Matters
A higher clogP is directly correlated with improved blood-brain barrier penetration and cellular uptake, making the target compound a more suitable choice for CNS or intracellular target screening libraries than the more polar parent amine.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1: online logP calculation for C12H16N2O and C9H10N2O. http://www.vcclab.org. Accessed April 2026. View Source
